molecular formula C29H21Br2N5O13S3 B14457018 5-((4-((2-Bromo-1-oxoallyl)amino)benzoyl)amino)-3-((5-((2-bromo-1-oxoallyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid CAS No. 68252-85-7

5-((4-((2-Bromo-1-oxoallyl)amino)benzoyl)amino)-3-((5-((2-bromo-1-oxoallyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B14457018
CAS No.: 68252-85-7
M. Wt: 903.5 g/mol
InChI Key: YCNUFQQLPRQJHX-UHFFFAOYSA-N
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Description

The compound “5-((4-((2-Bromo-1-oxoallyl)amino)benzoyl)amino)-3-((5-((2-bromo-1-oxoallyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the azo group: This can be achieved through a diazotization reaction followed by coupling with an aromatic amine.

    Introduction of brominated allyl groups: This step may involve bromination of an allyl precursor followed by a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The brominated allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Aromatic amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a diagnostic agent.

    Industry: Use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example:

    In biological systems: It may interact with specific enzymes or receptors, influencing biochemical pathways.

    In chemical reactions: It may act as a catalyst or reactant, facilitating specific transformations.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo groups used in dyeing and pigmentation.

    Sulfonated Aromatics: Compounds with sulfonic acid groups used in detergents and surfactants.

    Brominated Organics: Compounds with brominated groups used in pharmaceuticals and agrochemicals.

Uniqueness

The unique combination of functional groups in this compound may confer specific properties, such as enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.

Properties

CAS No.

68252-85-7

Molecular Formula

C29H21Br2N5O13S3

Molecular Weight

903.5 g/mol

IUPAC Name

5-[[4-(2-bromoprop-2-enoylamino)benzoyl]amino]-3-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C29H21Br2N5O13S3/c1-13(30)27(38)32-17-5-3-15(4-6-17)29(40)34-21-12-19(50(41,42)43)9-16-10-23(52(47,48)49)25(26(37)24(16)21)36-35-20-11-18(33-28(39)14(2)31)7-8-22(20)51(44,45)46/h3-12,37H,1-2H2,(H,32,38)(H,33,39)(H,34,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)

InChI Key

YCNUFQQLPRQJHX-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)NC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC(=O)C(=C)Br)S(=O)(=O)O)S(=O)(=O)O)Br

Origin of Product

United States

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